[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine [1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1248999-61-2
VCID: VC3203278
InChI: InChI=1S/C11H14N4/c1-2-9-4-3-5-11(6-9)15-8-10(7-12)13-14-15/h3-6,8H,2,7,12H2,1H3
SMILES: CCC1=CC(=CC=C1)N2C=C(N=N2)CN
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

CAS No.: 1248999-61-2

Cat. No.: VC3203278

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine - 1248999-61-2

Specification

CAS No. 1248999-61-2
Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name [1-(3-ethylphenyl)triazol-4-yl]methanamine
Standard InChI InChI=1S/C11H14N4/c1-2-9-4-3-5-11(6-9)15-8-10(7-12)13-14-15/h3-6,8H,2,7,12H2,1H3
Standard InChI Key SHPYBAJRTYHNOF-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)N2C=C(N=N2)CN
Canonical SMILES CCC1=CC(=CC=C1)N2C=C(N=N2)CN

Introduction

Synthesis and Preparation

The synthesis of [1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine would typically involve a multi-step process, starting with the formation of the triazole ring. This can be achieved through click chemistry reactions, such as the Huisgen cycloaddition, which involves the reaction of an alkyne with an azide in the presence of a catalyst like copper(I) . The introduction of the phenyl and ethyl groups would require additional steps, potentially involving Suzuki coupling or other cross-coupling reactions.

Potential Applications

Triazole derivatives are known for their biological activity and have been explored in various fields, including pharmaceuticals and materials science. They can exhibit antimicrobial, antiviral, and anticancer properties, depending on their specific structure and substituents . The presence of a phenyl group and an ethyl substituent in [1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine could influence its biological activity, potentially enhancing its interaction with biological targets.

Research Findings and Future Directions

While specific research findings on [1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine are not available, studies on similar triazole compounds suggest that they can be promising candidates for drug development. Future research should focus on synthesizing this compound and evaluating its biological properties, such as its potential as an antimicrobial or anticancer agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator